

The Biological Activity of SHR1032: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

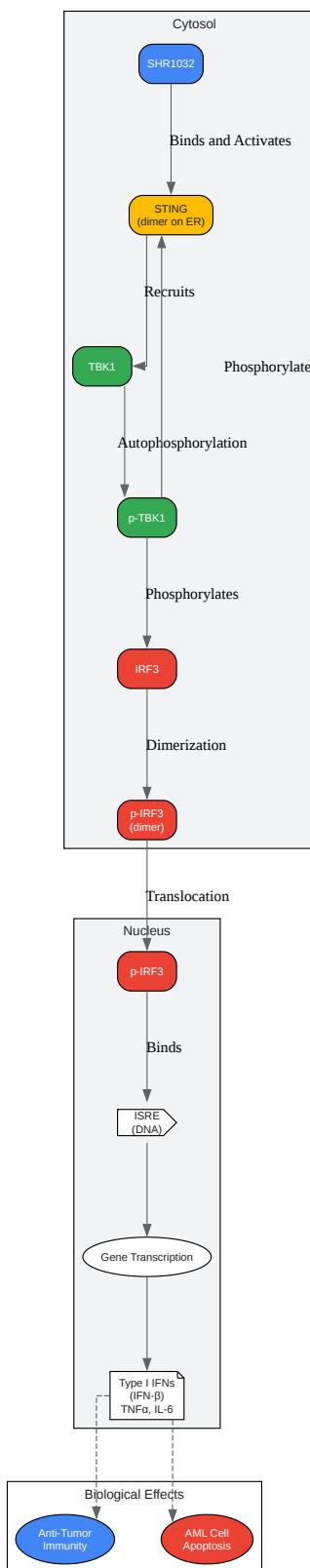
Compound of Interest

Compound Name: **T-1032**

Cat. No.: **B1242534**

[Get Quote](#)

An In-depth Examination of a Novel STING Agonist in Cancer Immunotherapy and Acute Myeloid Leukemia


This technical guide provides a comprehensive overview of the biological activity of SHR1032, a novel, non-cyclic di-nucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of STING agonists in oncology.

Executive Summary

SHR1032 is a potent activator of the STING signaling pathway, a critical component of the innate immune system that detects cytosolic DNA and orchestrates an anti-tumor immune response.^[1] Compared to first-generation CDN STING agonists like ADU-S100, SHR1032 demonstrates significantly higher activity in human cells across various STING haplotypes.^[1] Its biological activities include the robust induction of type I interferons (IFN- β) and other pro-inflammatory cytokines, leading to the stimulation of anti-tumor immunity.^[1] Notably, SHR1032 also exhibits a direct cytotoxic effect on Acute Myeloid Leukemia (AML) cells by inducing apoptosis.^[1] These dual mechanisms of action—immune stimulation and direct tumor cell killing—position SHR1032 as a promising therapeutic agent for both solid tumors and hematological malignancies.^[1]

Mechanism of Action: STING Pathway Activation

SHR1032 functions as a direct agonist of the STING protein. Upon binding to the cGAMP binding site at the dimeric interface of STING, SHR1032 induces a conformational change in the STING protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).^[2] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN- β) and other inflammatory cytokines such as TNF α and IL-6.^[1] This cascade of events initiates a powerful innate immune response and facilitates the priming of a subsequent adaptive anti-tumor response.^{[1][3]}

[Click to download full resolution via product page](#)**Figure 1:** SHR1032-mediated STING signaling pathway.

Quantitative Data Summary

The biological activity of SHR1032 has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Activity of SHR1032

Cell Line	Assay Type	Readout	EC50 / GI50 (nM)	Reference
THP1-Dual™ KI-hSTING	Luciferase Reporter Assay	IRF Activation	30	[4]
THP1-STING-R232	Cell Viability Assay	Growth Inhibition	23	[4]
MV-4-11 (AML)	Cell Viability Assay	Growth Inhibition	1.0	[4]
MOLM-16 (AML)	Cell Viability Assay	Growth Inhibition	2.6	[4]

In Vivo Anti-Tumor Efficacy of SHR1032

Tumor Model	Mouse Strain	Treatment Regimen	Tumor Growth Inhibition	Reference
MC38 Colon Carcinoma	C57BL/6	100 µg, intratumoral	Strong anti-tumor effects	[1]

In Vivo Pharmacodynamics of SHR1032

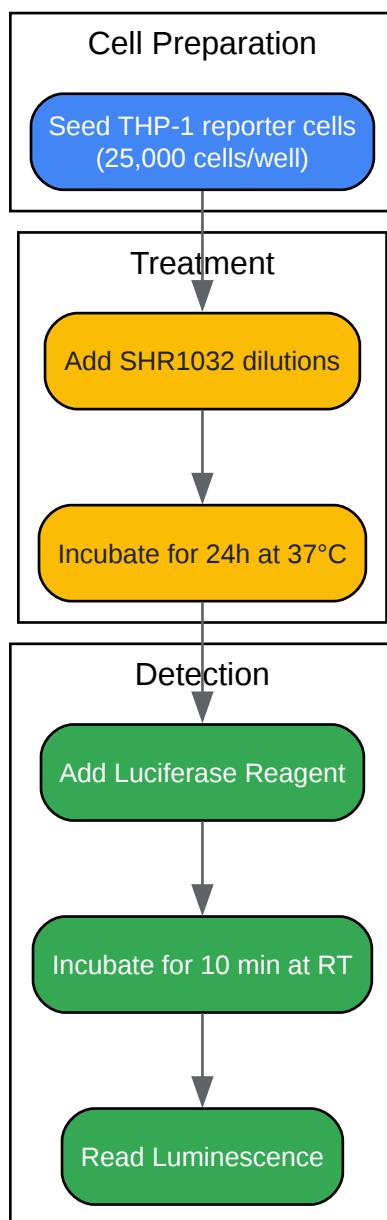
Tumor Model	Mouse Strain	Cytokine Induction (Tumor)	Cytokine Induction (Plasma)	Reference
MC38 Colon Carcinoma	C57BL/6	IFNβ, TNFα, IL-6	Lower levels of IFNβ, TNFα, IL-6	[1]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

STING Activation Luciferase Reporter Assay

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP-1 cells.


Materials:

- IRF Reporter (Luc) - THP-1 Cell Line
- Assay medium (e.g., RPMI 1640 + 1% FBS)
- SHR1032 compound
- 96-well white opaque microplate
- Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
- Luminometer

Procedure:

- Seed the IRF Reporter (Luc) - THP-1 cells at a density of 25,000 cells per well in a 96-well white opaque microplate in 50 μ L of assay medium.
- Prepare serial dilutions of SHR1032 at 2-fold the final desired concentration in assay medium.
- Add 50 μ L of the diluted SHR1032 to the respective wells. For unstimulated controls, add 50 μ L of assay medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Equilibrate the plate to room temperature for approximately 10 minutes.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add 100 μ L of the luciferase reagent to each well.

- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

[Click to download full resolution via product page](#)

Figure 2: Workflow for STING Luciferase Reporter Assay.

IFN- β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the quantification of IFN- β secreted into the cell culture supernatant following stimulation with SHR1032.

Materials:

- Human IFN- β ELISA Kit
- Cell culture supernatants from SHR1032-treated cells
- Wash buffer
- TMB substrate solution
- Stop solution
- Microplate reader

Procedure:

- Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.
- Add 100 μ L of standard or sample to each well of the pre-coated microplate.
- Incubate for 1-2 hours at room temperature or as specified by the kit.
- Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
- Add 100 μ L of the detection antibody to each well and incubate for 1 hour at room temperature.
- Repeat the aspiration and washing steps.
- Add 100 μ L of the HRP-conjugate to each well and incubate for 30 minutes at room temperature.
- Repeat the aspiration and washing steps.

- Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
- Add 50-100 µL of stop solution to each well.
- Read the absorbance at 450 nm using a microplate reader.

Western Blotting for Phosphorylated TBK1 and STING

This protocol describes the detection of phosphorylated TBK1 (pTBK1) and STING (pSTING) in cell lysates as a measure of STING pathway activation.

Materials:

- Cell lysates from SHR1032-treated cells
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-pTBK1, anti-TBK1, anti-pSTING, anti-STING, anti- α -tubulin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability (CellTiter-Glo®) Assay

This protocol details the measurement of cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

- AML cell lines (e.g., THP-1, MV-4-11, MOLM-16)
- SHR1032 compound
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in a 96-well opaque-walled plate at a desired density.

- Add serial dilutions of SHR1032 to the wells and incubate for the desired treatment period (e.g., 72 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis in AML cells treated with SHR1032 using Annexin V and a dead cell stain (e.g., Propidium Iodide) followed by flow cytometry.

Materials:

- AML cell lines
- SHR1032 compound
- Annexin V-FITC Apoptosis Detection Kit
- 1X Binding Buffer
- Propidium Iodide (PI) or other dead cell stain
- Flow cytometer

Procedure:

- Treat AML cells with SHR1032 for the desired time period (e.g., 16 hours).
- Harvest the cells (including any floating cells) and wash twice with cold PBS.

- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

In Vivo Murine Syngeneic Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of SHR1032 in a syngeneic mouse model.

Materials:

- C57BL/6 mice
- MC38 colon adenocarcinoma cells
- SHR1032 compound formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.
- Allow tumors to grow to a palpable size (e.g., ~ 100 mm³).
- Randomize mice into treatment and control groups.
- Administer SHR1032 (e.g., 100 μ g) or vehicle via intratumoral injection at specified time points.
- Monitor tumor growth by measuring tumor volume with calipers two to three times per week.

- Monitor animal body weight and overall health.
- At the end of the study, tumors and plasma can be collected for pharmacodynamic analysis (e.g., cytokine levels).

Conclusion

SHR1032 is a potent and specific non-CDN STING agonist with a promising preclinical profile. Its ability to robustly activate the STING pathway, leading to both the induction of a powerful anti-tumor immune response and direct killing of cancer cells, highlights its potential as a novel therapeutic agent in oncology. The data and protocols presented in this guide offer a foundational resource for researchers seeking to further investigate the biological activity and therapeutic applications of SHR1032.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [biotechne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biological Activity of SHR1032: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1242534#biological-activity-of-t-1032-compound>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com